5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one
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Overview
Description
5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one is an organic compound with a unique structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of propanone (acetone) to form intermediates, which are then further reacted to yield the desired compound . The reaction typically requires acidic or basic conditions to facilitate the formation of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as crystallization or distillation to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyl or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield an alcohol .
Scientific Research Applications
5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,6-dimethylhepta-1,6-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
Isophorone: A cyclic isomer of phorone, commonly used in industrial applications.
Properties
CAS No. |
132333-58-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-hydroxy-2,6-dimethylhepta-1,6-dien-3-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(10)5-9(11)7(3)4/h8,10H,1,3,5H2,2,4H3 |
InChI Key |
RPVRKBAEZXRQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC(=O)C(=C)C)O |
Origin of Product |
United States |
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